molecular formula C8H16ClNO B1443834 4-Aminobicyclo[2.2.2]octan-1-ol hydrochloride CAS No. 1403864-74-3

4-Aminobicyclo[2.2.2]octan-1-ol hydrochloride

Cat. No. B1443834
CAS RN: 1403864-74-3
M. Wt: 177.67 g/mol
InChI Key: MHKATGTXYBTTMS-UHFFFAOYSA-N
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Description

4-Aminobicyclo[2.2.2]octan-1-ol hydrochloride, also known as 4-ABCOH, is a bicyclic amine hydrochloride salt. It is used for a variety of scientific research applications. The compound has a molecular weight of 177.67 .


Molecular Structure Analysis

The molecular formula of 4-Aminobicyclo[2.2.2]octan-1-ol hydrochloride is C8H16ClNO . The InChI code is 1S/C8H15NO.ClH/c9-7-1-4-8(10,5-2-7)6-3-7;/h10H,1-6,9H2;1H .


Physical And Chemical Properties Analysis

4-Aminobicyclo[2.2.2]octan-1-ol hydrochloride is a solid at room temperature . More specific physical and chemical properties such as density, boiling point, and molar volume are not provided in the search results .

Scientific Research Applications

Organic Synthesis

4-Aminobicyclo[2.2.2]octan-1-ol hydrochloride: is utilized in organic synthesis due to its structure, which can serve as a scaffold for the synthesis of more complex molecules. Its stability and solubility in organic solvents make it a versatile intermediate. It can participate in various reactions, including cycloadditions, to create novel bicyclic structures that are valuable in the development of new pharmaceuticals .

Medicinal Chemistry

In medicinal chemistry, this compound’s derivatives are being investigated for their therapeutic potential. The bicyclic structure of 4-Aminobicyclo[2.2.2]octan-1-ol hydrochloride is of interest for the design of molecules that can interact with biological targets, such as enzymes or receptors, in a highly specific manner .

Analytical Chemistry

Analytical chemists utilize 4-Aminobicyclo[2.2.2]octan-1-ol hydrochloride in the development of analytical methods. Its well-defined structure and properties, such as its molecular weight and solubility, make it suitable for use as a standard or reference compound in chromatographic analyses .

Chemical Engineering

In chemical engineering, this compound is relevant for process development and optimization. Its physical and chemical properties, like melting point and reactivity, are important parameters when designing industrial-scale synthesis processes. It’s also studied for its behavior under different environmental conditions, which is crucial for scaling up laboratory procedures to manufacturing levels .

Environmental Science

The environmental impact of 4-Aminobicyclo[2.2.2]octan-1-ol hydrochloride is also a subject of study. Researchers look into its stability and degradation in various environmental contexts, assessing its potential risks and how it interacts with other substances in ecosystems .

Material Science

Lastly, in material science, the compound’s properties are evaluated for the development of new materials. Its structural characteristics could contribute to the creation of polymers or other advanced materials with specific desired properties, such as increased strength or chemical resistance .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating it can be harmful if swallowed, cause skin irritation, serious eye irritation, and may be harmful if inhaled . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, and wearing protective gloves/protective clothing/eye protection .

properties

IUPAC Name

4-aminobicyclo[2.2.2]octan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c9-7-1-4-8(10,5-2-7)6-3-7;/h10H,1-6,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHKATGTXYBTTMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1(CC2)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50856418
Record name 4-Aminobicyclo[2.2.2]octan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50856418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Aminobicyclo[2.2.2]octan-1-ol hydrochloride

CAS RN

1403864-74-3
Record name 4-Aminobicyclo[2.2.2]octan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50856418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-aminobicyclo[2.2.2]octan-1-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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